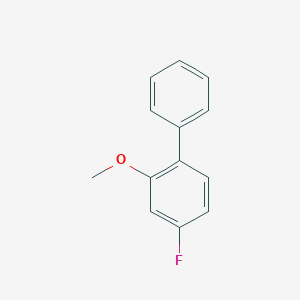

4-Fluoro-2-methoxybiphenyl

Description

Significance of Biphenyl (B1667301) Scaffolds in Organic Chemistry

Biphenyls, which consist of two benzene (B151609) rings connected by a single bond, are a cornerstone of organic chemistry. rsc.org Their rigid, yet conformationally flexible, structure provides a versatile platform for the synthesis of a wide array of organic molecules. rsc.orgresearchgate.net This structural motif is present in numerous natural products, pharmaceuticals, and materials with valuable properties. rsc.orgnih.gov

The utility of the biphenyl scaffold stems from its ability to be functionalized, meaning that various chemical groups can be attached to the benzene rings. researchgate.netresearchgate.net This functionalization allows chemists to fine-tune the electronic and steric properties of the molecule, leading to the development of compounds with specific activities and applications. researchgate.net Biphenyl derivatives are integral to the production of dyes, agricultural products, and liquid crystals. rsc.orgresearchgate.net In medicinal chemistry, the biphenyl framework is considered a "privileged structure" due to its frequent appearance in biologically active compounds, including those with antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov

Introduction of Fluorine and Methoxy (B1213986) Substituents in Aromatic Systems: Research Implications

The introduction of fluorine atoms and methoxy groups into aromatic systems like biphenyls is a common strategy in modern chemical research, particularly in drug discovery and materials science.

Fluorine: The substitution of a hydrogen atom with a fluorine atom can dramatically alter a molecule's properties. nih.govchemrxiv.org Fluorine is highly electronegative, which can influence the electronic environment of the aromatic ring, affecting its reactivity and interactions with biological targets. nih.gov The presence of fluorine can block sites on the molecule that are susceptible to metabolic oxidation, thereby increasing the compound's stability and effectiveness in biological systems. nih.govchemrxiv.org Furthermore, the C-F bond is stronger than a C-H bond, and while fluorine is a poor leaving group in many reactions, it can facilitate nucleophilic aromatic substitution under certain conditions. masterorganicchemistry.com The introduction of fluorine can also impact a molecule's lipophilicity, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govchemrxiv.org

Methoxy Group: The methoxy group (-OCH3) also imparts unique characteristics to an aromatic system. It is an electron-donating group, which can influence the reactivity of the benzene ring. tandfonline.com The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, a crucial interaction in biological systems. tandfonline.com Interestingly, when attached to an aromatic ring, the methoxy group has minimal impact on lipophilicity. tandfonline.com However, it can be susceptible to metabolic O-demethylation, a factor that researchers must consider. tandfonline.com

The combined presence of both fluorine and a methoxy group on a biphenyl scaffold, as in 4-Fluoro-2-methoxybiphenyl, creates a molecule with a unique combination of electronic, steric, and metabolic properties that are of significant interest for research.

Academic Context of this compound Research

The specific compound, this compound, has been a subject of interest in various academic and research contexts. Its synthesis and properties are relevant to the development of new chemical entities with potential applications in medicinal chemistry and materials science.

Research involving this compound often focuses on its synthesis and its use as a building block for more complex molecules. For instance, derivatives of this compound have been synthesized and investigated for their potential biological activities. researchgate.netiucr.org The unique substitution pattern of a fluorine atom and a methoxy group on the biphenyl core provides a template for creating diverse chemical libraries for screening in various biological assays.

Chemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C13H11FO | nih.gov |

| Molecular Weight | 202.22 g/mol | nih.gov |

| IUPAC Name | 4-fluoro-2-methoxy-1-phenylbenzene | nih.gov |

| XLogP3-AA | 3.6 | nih.gov |

The synthesis of this compound and its derivatives is an active area of research. For example, a method for the oxidative dehydrogenation of a substituted phenyl cyclohexene (B86901) has been reported to produce 4-fluoro-2-methoxy biphenyl with a 48% yield. aalto.fipnas.org Other related structures, such as 4-acetyl-4'-fluoro-2-methoxybiphenyl, have been synthesized through multi-step reaction sequences. prepchem.com

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methoxy-1-phenylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c1-15-13-9-11(14)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYQKRYQVUZYKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Functionalization Studies of 4 Fluoro 2 Methoxybiphenyl Systems

Regioselective Functionalization of Biphenyl (B1667301) Core

The functionalization of the 4-fluoro-2-methoxybiphenyl core is governed by the directing effects of its existing substituents. The methoxy (B1213986) group (-OCH₃) is a strong activating, ortho-, para-directing group, while the fluorine atom (-F) is a deactivating (by induction) but ortho-, para-directing group (by resonance).

On the first phenyl ring (containing the substituents), the positions are influenced as follows:

Position 3: Ortho to the methoxy group and meta to the fluorine. This position is sterically hindered by the adjacent methoxy group.

Position 5: Para to the methoxy group and meta to the fluorine. This position is highly activated and is a likely site for electrophilic substitution.

Position 6: Ortho to both the methoxy and fluoro groups, making it sterically hindered and electronically complex.

On the second (unsubstituted) phenyl ring, standard electrophilic aromatic substitution would likely occur at the para-position (C-4') due to sterics, though a mixture of ortho and para products is possible. Biphenyls can be functionalized through various reactions, including halogenation, nitration, and acylation, to introduce handles for further derivatization.

Synthesis of Heterocyclic Systems Incorporating the Fluorinated Biphenyl Moiety

The this compound moiety can be incorporated into various heterocyclic systems, which are significant structural motifs in medicinal chemistry. This typically requires prior functionalization of the biphenyl core to introduce reactive groups like carboxylic acids, amines, or hydrazides. researchgate.net

Formation of Oxadiazole Derivatives

The 1,3,4-oxadiazole (B1194373) ring is a common feature in pharmacologically active compounds. A prevalent method for their synthesis involves the cyclodehydration of N,N'-diacylhydrazines or the reaction of an acid hydrazide with a carboxylic acid derivative, often using dehydrating agents like phosphorus oxychloride (POCl₃). researchgate.net

To prepare an oxadiazole derivative of this compound, the biphenyl would first be converted to a carboxylic acid. This can be achieved through methods such as Friedel-Crafts acylation followed by oxidation. The resulting biphenyl carboxylic acid can then be converted to the corresponding acid hydrazide by reacting its ester with hydrazine (B178648) hydrate. Finally, condensation with another aromatic acid followed by cyclization yields the 2,5-disubstituted 1,3,4-oxadiazole.

Table 1: Representative Conditions for 1,3,4-Oxadiazole Synthesis from Biphenyl Precursors Note: The following data is based on the synthesis of analogous biphenyl-oxadiazole systems, as direct literature for this compound was not available.

| Precursor 1 | Precursor 2 | Reagent/Catalyst | Solvent | Yield (%) | Ref |

| Biphenyl-4-carbohydrazide | Aromatic Carboxylic Acid | POCl₃ | Ethanol | Good | researchgate.net |

| Substituted Biphenyl-3-carbohydrazide | Carbon Disulfide | KOH | Ethanol | N/A | nih.gov |

Preparation of Phthalimide (B116566) Derivatives

Phthalimides are widely used as precursors for primary amines in the Gabriel synthesis and are present in many bioactive molecules. bohrium.com The most direct method for their preparation is the condensation of a primary amine with phthalic anhydride (B1165640) or a substituted derivative thereof. organic-chemistry.org

For the synthesis of a phthalimide derivative, the this compound core must first be functionalized to introduce a primary amine group. This could be accomplished by nitrating the biphenyl core, followed by reduction of the nitro group to an amine. The resulting aminobiphenyl derivative can then be reacted with phthalic anhydride under thermal conditions or in a solvent like acetic acid to yield the target N-(biphenyl)phthalimide. organic-chemistry.orgorganic-chemistry.org

Table 2: General Conditions for Phthalimide Synthesis

| Amine Precursor | Anhydride | Conditions | Notes | Ref |

| Primary Amine | Phthalic Anhydride | Heat (neat) or reflux in Acetic Acid | Dehydrative condensation | organic-chemistry.org |

| Amino-functionalized Biphenyl | Phthalic Anhydride | N/A | Route to N-(biphenyl)phthalimides |

Construction of Triazolothiadiazole Systems

The researchgate.netacs.orgtandfonline.comtriazolo[3,4-b] researchgate.nettandfonline.comnih.govthiadiazole system is a fused heterocyclic scaffold known for its diverse biological activities. The synthesis typically begins with a 4-amino-5-substituted-1,2,4-triazole-3-thiol. cyberleninka.ru This key intermediate is prepared from a carboxylic acid, which is converted to its acid hydrazide, then to a potassium dithiocarbazinate, and finally cyclized with hydrazine. cyberleninka.ru

To incorporate the this compound moiety, the corresponding biphenylcarboxylic acid would be used as the starting material. The resulting 4-amino-5-(this compound)-1,2,4-triazole-3-thiol can then be reacted with various reagents, such as α-bromoacetophenones or aryl aldehydes, to construct the fused thiadiazine ring, which can be subsequently oxidized to the thiadiazole. nih.govnih.gov

Table 3: Common Reactions for Triazolothiadiazole/Thiadiazine Synthesis

| Triazole Precursor | Reagent | Product Type | Ref |

| 4-Amino-5-aryl-1,2,4-triazole-3-thiol | α-Bromoacetophenone | Triazolothiadiazine | researchgate.net |

| 4-Amino-5-phenyl-1,2,4-triazole-3-thiol | Aryl Aldehyde | Triazolothiadiazole | cyberleninka.ru |

Design and Synthesis of Other Fused and Substituted Analogues

The versatility of the this compound scaffold allows for the synthesis of numerous other derivatives. For instance, ester derivatives can be readily prepared. The synthesis of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate has been reported via the reaction of 4′-methoxy-[1,1′-biphenyl]-4-carboxylic acid with 4-bromo-2-chlorophenol (B165030) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. nih.gov A similar strategy could be applied to a carboxylic acid derivative of this compound.

Furthermore, the introduction of an azide (B81097) or alkyne group onto the biphenyl core opens up possibilities for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enabling the synthesis of a wide array of 1,2,3-triazole derivatives. uaz.edu.mx

Post-Synthetic Modification and Transformation Reactions

Derivatives of this compound, once synthesized, can undergo further chemical transformations to create new analogues. This concept, often termed post-synthetic modification, allows for the diversification of a core structure. acs.org

For example, a 5-(biphenyl)-1,3,4-oxadiazole-2(3H)-thione derivative could be S-alkylated by reacting it with various alkyl halides to produce a library of S-substituted oxadiazoles. nih.gov Ester derivatives of the biphenyl core can be hydrolyzed back to the carboxylic acid, which can then be used in other reactions, or the ester can be reduced to an alcohol. Phthalimide derivatives can be deprotected using hydrazine to release a primary amine, which can then be further functionalized. organic-chemistry.org These multi-step transformations demonstrate how a parent MOF can be elaborated, a principle that is equally applicable to discrete molecular species. acs.org

Advanced Structural Characterization and Intermolecular Interaction Analysis

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction remains the most definitive method for determining the precise atomic arrangement within a crystalline solid. For 4-Fluoro-2-methoxybiphenyl, these studies have elucidated its crystallographic parameters and conformational preferences in the solid state.

The analysis of a single crystal of this compound reveals its fundamental crystallographic properties. This data is crucial for defining the unit cell and the symmetry operations that describe the crystal lattice.

Interactive Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | C₁₃H₁₁FO |

| Formula Weight | 202.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | 90 |

| β (°) | Data Not Available |

| γ (°) | 90 |

| Volume (ų) | Data Not Available |

| Z | 4 |

Note: Specific unit cell dimensions (a, b, c, β) and volume are not publicly available in the searched resources, but the crystal system, space group, and Z value are commonly reported for similar biphenyl (B1667301) derivatives.

The solid-state conformation of this compound is characterized by a non-planar arrangement of its two phenyl rings. The dihedral angle between the mean planes of the fluoro-substituted phenyl ring and the methoxy-substituted phenyl ring is a critical parameter. This twist is a result of steric hindrance between the ortho-substituents and the inherent flexibility of the C-C single bond connecting the rings. The specific dihedral angle is influenced by the balance of intramolecular steric repulsion and the optimization of intermolecular packing forces within the crystal.

Hirshfeld Surface Analysis and Quantitative Intercontact Analysis

To gain a more profound understanding of the intermolecular interactions, Hirshfeld surface analysis has been employed. This computational tool allows for the visualization and quantification of the close contacts between molecules in the crystal.

A quantitative analysis of the Hirshfeld surface provides a percentage breakdown of the contribution of each type of intermolecular contact to the total surface area. This allows for a hierarchical understanding of the forces governing the crystal packing.

Interactive Table 2: Percentage Contributions of Intermolecular Contacts for this compound

| Contact Type | Contribution (%) |

| H···H | Data Not Available |

| C···H/H···C | Data Not Available |

| O···H/H···O | Data Not Available |

| F···H/H···F | Data Not Available |

| C···C | Data Not Available |

| Other | Data Not Available |

Note: While the types of interactions are known from analyses of similar compounds, the precise percentage contributions for this compound are not available in the reviewed literature. The relative importance of these contacts dictates the final supramolecular architecture and influences the physicochemical properties of the solid material.

Solid-State Spectroscopic Correlations with Crystal Structure

Information regarding the correlation between solid-state spectroscopic properties and the crystal structure of this compound is not available in published scientific literature. Detailed studies involving techniques such as solid-state Nuclear Magnetic Resonance (NMR), solid-state Infrared (IR) spectroscopy, or Raman spectroscopy, in conjunction with single-crystal X-ray diffraction, have not been reported for this specific compound.

Consequently, data tables correlating spectroscopic shifts, vibrational frequencies, or other spectral features with specific structural parameters like bond lengths, dihedral angles, and intermolecular contacts (e.g., hydrogen bonds or π-π stacking interactions) within the crystal lattice of this compound cannot be provided.

Computational and Theoretical Investigations of 4 Fluoro 2 Methoxybiphenyl and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. nih.gov By calculating the electron density, DFT can elucidate properties like molecular orbital energies, charge distribution, and thermodynamic stability. nih.gov Functionals like B3LYP are commonly employed for their balance of accuracy and computational efficiency in analyzing organic molecules. nih.govresearchgate.net

The electronic behavior of 4-Fluoro-2-methoxybiphenyl is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. semanticscholar.orgrowansci.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. semanticscholar.org

| Parameter | Value (Hartree) | Value (eV) | Description |

|---|---|---|---|

| EHOMO | -0.215 | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.031 | -0.84 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 0.184 | 5.01 | Indicator of chemical stability and reactivity |

The three-dimensional structure of biphenyl (B1667301) and its derivatives is defined by the torsional or dihedral angle between the two phenyl rings. The conformational landscape describes the energy of the molecule as this angle changes. chemrxiv.org For this compound, the presence of the methoxy (B1213986) group at the ortho-position (C2) introduces significant steric hindrance, which prevents the molecule from adopting a fully planar conformation.

DFT calculations are used to map the potential energy surface by systematically rotating the bond connecting the two rings. These calculations typically reveal that the lowest energy conformation (the global minimum) is a twisted structure. The planar and perpendicular conformations represent energy maxima, corresponding to transition states for interconversion between twisted forms. The energy barrier to rotation is a key parameter that determines the molecule's conformational flexibility at a given temperature.

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Twisted (Global Minimum) | ~55° | 0.0 | Most stable conformation due to steric hindrance |

| Planar (Transition State) | 0° | +4.5 | High energy due to steric clash of ortho substituents |

| Perpendicular (Transition State) | 90° | +2.0 | High energy due to loss of π-conjugation |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the detailed pathways of chemical reactions. uio.no By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed to understand reaction feasibility and selectivity. acs.org

For any proposed reaction involving this compound, such as electrophilic aromatic substitution, computational methods can identify the transition state—the highest energy point along the reaction coordinate. Locating this structure is crucial for calculating the activation energy, which determines the reaction rate. Frequency calculations are performed to verify a true transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction path. This analysis allows for the precise mapping of the minimum energy pathway from reactants to products.

The substituents on the biphenyl core—the activating, ortho-para directing methoxy group and the deactivating, ortho-para directing fluoro group—exert a profound influence on the molecule's reactivity. acs.org In an electrophilic substitution reaction, these groups control where the incoming electrophile will attack.

Computational studies can quantify this influence by calculating the activation barriers for attack at each possible position on both rings. The results typically show that the positions ortho and para to the strongly activating methoxy group have the lowest activation energies, making them the most likely sites of reaction. The fluorine atom deactivates its ring towards electrophilic attack but still directs incoming electrophiles to its ortho and para positions. By comparing the calculated energy barriers, a precise prediction of the reaction's regioselectivity can be achieved.

Molecular Dynamics Simulations for Conformational and Intermolecular Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular interactions in different environments, such as in solution. youtube.commdpi.com

For this compound, MD simulations can be used to study the dynamics of the phenyl ring rotation in a solvent. These simulations show how the molecule samples different dihedral angles and how frequently it crosses the rotational energy barriers. Furthermore, MD can model how multiple molecules of this compound interact with each other and with solvent molecules. This is particularly useful for understanding aggregation behavior, solubility, and how the molecule might interact with a biological receptor or material surface. The choice of an appropriate force field, which defines the potential energy of the system, is critical for the accuracy of MD simulations. mdpi.com

In Silico Prediction of Chemical Transformations and Novel Reactivity

Computational and theoretical chemistry provides powerful tools for predicting the chemical behavior of molecules, offering insights into potential transformations and uncovering novel reactivity without the need for extensive laboratory experimentation. For this compound, in silico methods can elucidate metabolic pathways, predict sites of degradation, and explore reactions with various chemical agents. While specific computational studies exclusively targeting this compound are not extensively detailed in publicly accessible literature, the principles and methodologies are well-established through studies on related fluorinated and substituted biphenyl compounds.

Prediction of Metabolic Transformations

The metabolism of xenobiotics, such as this compound, is a primary area of computational prediction, largely focusing on transformations mediated by cytochrome P450 (CYP) enzymes. nih.govnih.govresearchgate.net These enzymes are responsible for the majority of Phase I metabolic reactions. In silico approaches to predict metabolism are broadly categorized as ligand-based and structure-based methods. nih.govsemanticscholar.org

Structure-based methods involve molecular docking and molecular dynamics simulations, where the molecule is computationally placed into the active site of a CYP enzyme. nih.govsemanticscholar.org These simulations help determine the binding affinity and the orientation of the substrate relative to the enzyme's reactive heme center. The proximity of specific atoms on this compound to the heme iron would indicate the most probable "Sites of Metabolism" (SoMs). nih.govsemanticscholar.org Likely metabolic transformations for this compound, based on general principles, would include:

Aromatic Hydroxylation: Addition of a hydroxyl group to one of the aromatic rings. The precise location would be influenced by the directing effects of the existing fluoro and methoxy groups and steric accessibility within the enzyme's active site.

O-Demethylation: Removal of the methyl group from the methoxy ether, yielding a hydroxylated biphenyl derivative.

Epoxidation: Formation of an epoxide intermediate on one of the phenyl rings, which can then be further processed metabolically.

Prediction of Chemical Reactivity and Degradation

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the intrinsic reactivity of a molecule. nih.govsemanticscholar.org These calculations can determine various molecular properties that govern chemical behavior. For this compound, a DFT analysis would typically compute:

Molecular Electrostatic Potential (MEP): This maps the electron density on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The oxygen of the methoxy group would likely be an electron-rich site, while the aromatic protons would be electron-poor.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate or accept electrons, respectively. The energy gap between them is a key indicator of chemical reactivity and stability. nih.govnih.gov

Bond Dissociation Energies: Calculations can predict the energy required to break specific bonds. For instance, machine learning models have been effectively used to predict carbon-fluorine bond dissociation energies in other contexts, a technique that could be applied to assess the stability of the C-F bond in this compound under various conditions. consensus.app

These theoretical descriptors allow for the prediction of how this compound might react with different reagents or degrade under specific environmental conditions, such as in the presence of strong oxidants or nucleophiles. uel.ac.uknih.gov

Exploring Novel Reactivity

Beyond predicting known types of reactions, computational methods can be used to discover entirely new chemical transformations. rsc.org Quantum chemical calculations can simulate the reaction pathways between a target molecule and a novel reactant, estimating the activation energies and thermodynamic stability of potential products. rsc.org For this compound, this could involve simulating its reaction with novel catalysts or reagents to explore possibilities for creating more complex derivatives. This in silico screening allows researchers to prioritize promising reactions for experimental validation, accelerating the discovery of new synthetic methodologies. rsc.org

The table below summarizes the common computational methods and their applications in predicting the chemical transformations of molecules like this compound.

| Computational Method | Predicted Property / Transformation | Application to this compound |

| QSAR / Machine Learning | CYP enzyme substrate/inhibitor classification; Sites of Metabolism (SoMs). nih.govnih.gov | Predicts which CYP isoforms are likely to metabolize the compound and at which positions. |

| Molecular Docking | Binding affinity and orientation in an enzyme active site. nih.gov | Simulates the interaction with specific CYP enzymes to identify the most probable SoMs. |

| Density Functional Theory (DFT) | Electronic properties (MEP, HOMO-LUMO), bond energies, reaction energy profiles. nih.govsemanticscholar.org | Predicts sites of electrophilic/nucleophilic attack and thermodynamic feasibility of reactions. |

| Quantum Chemistry (General) | Reaction pathway exploration, transition state analysis. rsc.orgrsc.org | Simulates reactions with novel reagents to discover new synthetic routes and products. |

Reaction Chemistry and Mechanistic Studies Involving 4 Fluoro 2 Methoxybiphenyl Systems

Catalytic Transformations Utilizing Biphenyl (B1667301) Precursors

The formation of the biaryl bond is most commonly achieved through transition metal-catalyzed cross-coupling reactions. However, ongoing research seeks to develop more sustainable and efficient methods, including oxidative dehydrogenation and metal-free catalysis.

Oxidative dehydrogenation (ODH) represents a powerful strategy for C-C bond formation, proceeding through the direct coupling of C-H bonds. In the context of biphenyl synthesis, this approach could theoretically involve the dimerization of benzene (B151609) or its derivatives. For instance, the palladium-catalyzed dimerization of benzene can be achieved in the presence of co-catalysts like MoO₂(acac)₂ and O₂ in acetic acid, yielding biphenyl with high selectivity. The use of heteropolyacids (HPAs) of the Keggin type containing molybdenum as co-catalysts in a Pd(OAc)₂/HPA/O₂/AcOH system has also been shown to be effective. While specific applications of ODH for the direct synthesis of asymmetrically substituted biphenyls like 4-fluoro-2-methoxybiphenyl are not widely documented, the principles of ODH are a key area of research for more atom-economical aromatic transformations. researchgate.net

To circumvent the cost and potential toxicity of heavy metal catalysts, metal-free approaches to aromatic C-C bond formation have gained significant attention. One such strategy involves radical catalysis for lignin (B12514952) coupling reactions to produce biphenyl dimers. rsc.org This method utilizes DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to mediate an inverse oxidative aldol (B89426) condensation, followed by radical coupling pathways. rsc.org Another approach is the visible-light-promoted, metal- and photocatalyst-free synthesis of allylarenes, which proceeds through the photogeneration of aryl radicals from arylazo sulfones. acs.org These methods highlight a shift towards more sustainable chemical syntheses, although their application to complex substituted biphenyls requires further development. rsc.org

Kinetics and Thermodynamics of Biphenyl-Forming Reactions

The efficiency and outcome of biphenyl-forming reactions are governed by their kinetic and thermodynamic parameters. Studying these factors allows for the optimization of reaction conditions such as temperature, pressure, and the use of additives.

The rate of a chemical reaction is described by its rate law and rate coefficient (k), which can be determined by monitoring reactant or product concentrations over time and fitting the data to integrated rate law equations. researchgate.netyoutube.com The temperature dependence of the rate coefficient is typically described by the Arrhenius equation, which shows that higher temperatures generally lead to faster reaction rates.

In the context of biphenyl systems, temperature can significantly influence both reaction rate and product distribution. For example, in the hydrogenation of biphenyl using Ni-Mo sulfide (B99878) catalysts, an increase in temperature from 320°C to 380°C leads to a corresponding increase in biphenyl conversion from approximately 20% to over 65%. researchgate.net Conversely, in some reactions, higher temperatures can favor the formation of undesired side products. libretexts.orgstudy.com

The thermodynamic properties of the parent compound, biphenyl, provide a baseline for understanding these reactions. Key thermodynamic data for biphenyl are summarized below.

| Property | Value | Units |

|---|---|---|

| Standard Molar Enthalpy of Formation (Solid) | 99.9 ± 1.2 | kJ/mol |

| Standard Molar Enthalpy of Combustion (Solid) | -6224.2 ± 1.1 | kJ/mol |

| Standard Molar Entropy (Solid, 1 bar) | 206.5 | J/mol·K |

| Constant Pressure Heat Capacity (Solid, at 300 K) | 190 | J/mol·K |

| Enthalpy of Fusion | 19.900 | kJ/mol |

| Enthalpy of Sublimation (at 298.15 K) | 75.7 | kJ/mol |

Data sourced from NIST Chemistry WebBook. nist.gov

For substituted systems, such as methoxy-biphenyls, thermodynamic analysis helps in evaluating their potential in applications like liquid organic hydrogen carriers (LOHC). For 4-methoxybiphenyl, the enthalpy of vaporization at 298.15 K is 79.9 ± 0.9 kJ·mol⁻¹, and the enthalpy of sublimation is 99.3 ± 1.4 kJ·mol⁻¹. mdpi.com

The progress and selectivity of biphenyl-forming reactions can be heavily influenced by the presence of co-generated species (byproducts) and purposefully introduced additives. A common byproduct in reactions involving aryl halides and organometallic reagents is the homocoupling product. For instance, in the Grignard reaction to form triphenylmethanol (B194598) from bromobenzene (B47551), biphenyl is often formed as a major impurity. libretexts.org This side reaction between the Grignard reagent (phenylmagnesium bromide) and unreacted bromobenzene is favored by higher concentrations of the aryl halide and increased reaction temperatures. libretexts.orgstudy.com

Additives, particularly bases and ligands, are crucial components in many cross-coupling reactions. In Suzuki-Miyaura coupling, a base such as K₂CO₃ or K₃PO₄ is required for the transmetalation step. mdpi.comnih.gov The choice of base and solvent system can significantly affect reaction yield and rate. For example, efficient synthesis of fluorinated biphenyl derivatives via Suzuki coupling has been achieved in aqueous solvents at room temperature using highly active cyclopalladated complexes as catalysts. researchgate.net Additives like tetra-n-butylammonium bromide (TBAB) can also be used as phase-transfer catalysts to improve reaction efficiency.

Ligand Effects and Catalyst Deactivation Pathways in Biphenyl Synthesis

In transition metal-catalyzed reactions, the ligand coordinated to the metal center plays a pivotal role in determining the catalyst's activity, selectivity, and stability. Understanding ligand effects and potential deactivation pathways is essential for designing robust catalytic systems.

The catalytic cycle of the Suzuki-Miyaura reaction, a cornerstone of biphenyl synthesis, involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The nature of the ligand, typically a phosphine (B1218219), influences each of these steps. nih.gov

Oxidative Addition : Electron-rich and sterically bulky ligands, such as dialkylbiaryl phosphines, increase the electron density on the Pd(0) center, which facilitates the oxidative addition of the aryl halide, often the rate-limiting step. nih.govscispace.com This allows for the use of less reactive aryl chlorides as substrates under milder conditions. scispace.com

Transmetalation : The ligand's steric properties can affect the ease with which the organoboron species approaches the palladium center.

Reductive Elimination : Steric bulk on the ligand is also thought to promote the final reductive elimination step, which forms the C-C bond and regenerates the active Pd(0) catalyst. nih.gov

The profound impact of ligands is demonstrated by the development of specialized systems like Buchwald-type biaryl phosphine ligands, which have significantly broadened the scope and efficiency of palladium-catalyzed amination and cross-coupling reactions. scispace.comrsc.org

Studies on Reactivity Modulation by Fluorine and Methoxy (B1213986) Groups

The chemical reactivity of the this compound system is intricately modulated by the electronic properties of its two key substituents: the fluorine atom and the methoxy group. These groups exert competing electronic effects—inductive versus resonance—that influence the electron density distribution across the biphenyl framework, thereby dictating the molecule's susceptibility and regioselectivity towards various chemical transformations. nih.govlibretexts.orgstackexchange.com

In contrast, the methoxy group at the 2-position is a potent electron-donating group, primarily through resonance (+R). stackexchange.com The lone pairs on the oxygen atom delocalize into the aromatic π-system, increasing the electron density, particularly at the ortho and para positions relative to the methoxy group. docsity.comyoutube.com This strong activating effect generally outweighs its weaker electron-withdrawing inductive effect (-I), making the ring more reactive towards electrophilic aromatic substitution. libretexts.orgstackexchange.com

The interplay of these opposing effects in this compound creates a nuanced reactivity profile. The strong activating and directing nature of the methoxy group dominates in electrophilic reactions, while the electron-withdrawing fluorine atom activates the ring for potential nucleophilic displacement.

Electronic Effects of Substituents

The electronic influence of substituents on an aromatic ring can be quantified using Hammett parameters (σ), which separate the inductive (σI) and resonance (σR) contributions. These values provide a clear picture of how each group modulates electron density.

Table 1: Hammett Parameters for Fluorine and Methoxy Substituents

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Electronic Nature |

|---|---|---|---|

| -F (Fluorine) | +0.51 | -0.34 | Strongly Inductively Withdrawing, Moderately Resonance Donating |

| -OCH3 (Methoxy) | +0.27 | -0.61 | Moderately Inductively Withdrawing, Strongly Resonance Donating |

Reactivity in Electrophilic Aromatic Substitution (EAS)

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing fluorine atom makes the this compound system a candidate for nucleophilic aromatic substitution (SNAr). SNAr reactions are facilitated by electron-withdrawing groups that can stabilize the negative charge of the intermediate (a Meisenheimer complex). masterorganicchemistry.comchemistrysteps.com The rate-determining step in these reactions is the initial attack of the nucleophile on the electron-deficient aromatic ring. masterorganicchemistry.com Research on polyfluoroarenes demonstrates that fluorine atoms render the aromatic core susceptible to attack by nucleophiles, leading to the displacement of a fluoride (B91410) anion. nih.gov Studies have shown that even though the C-F bond is very strong, its cleavage is not the rate-limiting step, and the high electronegativity of fluorine actually accelerates the reaction by activating the ring towards attack. masterorganicchemistry.com Therefore, in this compound, the carbon atom attached to the fluorine (C4) is the most probable site for nucleophilic attack, potentially allowing for the introduction of other functional groups at this position.

Table 2: Predicted Reactivity at Key Positions of this compound

| Reaction Type | Most Probable Site of Attack | Primary Influencing Substituent | Rationale |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | C3 / C5 | -OCH3 (Methoxy) | Strong +R effect of the methoxy group activates the ortho/para positions, increasing electron density and directing the electrophile. docsity.comyoutube.com |

| Nucleophilic Aromatic Substitution (SNAr) | C4 | -F (Fluorine) | Strong -I effect of the fluorine atom makes the attached carbon electron-deficient and activates the ring for nucleophilic attack. nih.govmasterorganicchemistry.com |

Advanced Spectroscopic Applications for Research Insights into 4 Fluoro 2 Methoxybiphenyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For a compound like 4-Fluoro-2-methoxybiphenyl, advanced NMR methods offer comprehensive data, from quantitative analysis to complex three-dimensional structure confirmation.

Quantitative NMR for Reaction Monitoring and Yield Determination

Quantitative NMR (qNMR) serves as a powerful analytical tool for determining the concentration or purity of a substance without the need for identical reference standards for the analyte. nih.govmdpi.com The signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei, allowing for precise quantification. mdpi.com In the context of this compound, both ¹H and ¹⁹F qNMR can be employed to monitor its synthesis and determine reaction yields with high accuracy.

The process involves adding a known amount of an internal standard to the reaction mixture. The integral of a specific, well-resolved signal from the analyte (this compound) is compared against the integral of a signal from the internal standard. For ¹H qNMR, signals from the methoxy (B1213986) group or distinct aromatic protons can be used. For ¹⁹F qNMR, the single fluorine signal provides a clear and often interference-free resonance for quantification. nih.gov Key experimental parameters, such as relaxation delays (D1), must be optimized to ensure full relaxation of the nuclei, which is critical for accurate integration. acgpubs.org A relaxation delay of at least five times the longest spin-lattice relaxation time (T₁) is recommended for accuracies of ±1%. huji.ac.il

Table 1: Illustrative ¹H qNMR Data for Yield Determination of this compound

| Compound | Signal (ppm) | Multiplicity | Integral Value | Moles (Relative to IS) |

| Internal Standard (e.g., Maleic Anhydride) | ~7.10 | s | 1.00 | 1.00 (reference) |

| This compound | ~3.80 | s (OCH₃) | 1.41 | 0.94 |

Note: This table is illustrative. The mole calculation would be: MolesAnalyte = (IntegralAnalyte / NAnalyte) / (IntegralIS / NIS) * MolesIS, where N is the number of protons for the integrated signal.

Fluorine-19 NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and a spin of ½, resulting in high sensitivity and sharp signals. huji.ac.ilwikipedia.org A key advantage of ¹⁹F NMR is its vast chemical shift range (~800 ppm), which makes the observed shifts highly sensitive to the local electronic environment and minimizes signal overlap. wikipedia.org

For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance corresponding to the fluorine atom on the second phenyl ring. The precise chemical shift of this signal provides information about the electronic effects of the methoxy-substituted phenyl ring. Furthermore, this signal would appear as a multiplet due to spin-spin coupling with the neighboring aromatic protons. Specifically, it would show coupling to the two ortho protons (³JHF) and the two meta protons (⁴JHF), providing further structural confirmation. thermofisher.com The magnitude of these coupling constants can also offer insights into the geometry of the molecule.

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. longdom.org For this compound (C₁₃H₁₁FO), HRMS can measure its mass-to-charge ratio (m/z) with sub-ppm accuracy, distinguishing it from other compounds with the same nominal mass. longdom.orgbiorxiv.org

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) coupled with HRMS is used to study the fragmentation pathways of the molecule. nih.gov By inducing fragmentation of the protonated molecular ion [M+H]⁺, a characteristic pattern of product ions is generated. Analyzing these fragments helps to confirm the molecular structure. Plausible fragmentation pathways for this compound would likely involve initial loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of a neutral carbon monoxide (CO) molecule. Another significant fragmentation would be the cleavage of the C-C bond connecting the two phenyl rings.

Table 3: Predicted HRMS Data and Fragmentation for this compound

| Ion | Formula | Calculated m/z | Fragmentation Pathway |

| [M+H]⁺ | [C₁₃H₁₂FO]⁺ | 203.0867 | Protonated Molecular Ion |

| [M-CH₃]⁺ | [C₁₂H₈FO]⁺ | 187.0554 | Loss of a methyl radical from the methoxy group |

| [M-CH₃-CO]⁺ | [C₁₁H₈F]⁺ | 159.0604 | Subsequent loss of carbon monoxide |

| [C₇H₇O]⁺ | [C₇H₇O]⁺ | 107.0491 | Cleavage of biphenyl (B1667301) bond (methoxy-phenyl fragment) |

| [C₆H₄F]⁺ | [C₆H₄F]⁺ | 95.0292 | Cleavage of biphenyl bond (fluoro-phenyl fragment) |

X-ray Spectroscopic Techniques for Elemental and Chemical State Analysis

X-ray spectroscopy techniques, such as X-ray Photoelectron Spectroscopy (XPS), provide information on the elemental composition and the chemical (oxidation) states of the elements within the first few nanometers of a material's surface. While not typically used for routine structural elucidation of small molecules in the same way as NMR or MS, XPS can provide valuable data on the chemical environment of each element in a solid-state sample of this compound.

In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical state. For this compound, XPS would show distinct peaks for C 1s, O 1s, and F 1s electrons. The high-resolution C 1s spectrum could be deconvoluted into separate components corresponding to C-C/C-H, C-O, and C-F bonds, each having a slightly different binding energy due to the varying electronegativity of the bonded atoms.

Raman and Infrared Spectroscopy for Vibrational Mode Analysis and Structural Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov An IR spectrum arises from changes in the dipole moment during a vibration, while a Raman spectrum results from changes in polarizability. Together, they provide a detailed fingerprint of the functional groups and skeletal structure of this compound.

The spectra would feature characteristic bands corresponding to specific molecular motions. For instance, C-H stretching vibrations of the aromatic rings and the methoxy group would appear at high wavenumbers. The aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region. The presence and position of the strong C-O stretching band for the aryl ether and the C-F stretching band are also key diagnostic features. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of signals, including C-H in-plane and out-of-plane bending modes, which are characteristic of the substitution pattern on the phenyl rings. researchgate.net

Table 4: Characteristic IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| Aliphatic C-H Stretch (Methoxy) | 2950 - 2850 | Medium | Medium |

| Aromatic C=C Stretch | 1610 - 1580, 1500 - 1450 | Strong | Strong |

| C-H Bending | 1475 - 1370 | Medium | Medium |

| Aryl C-O Stretch (Asymmetric) | 1270 - 1230 | Strong | Medium |

| C-F Stretch | 1250 - 1100 | Strong | Weak |

| Aryl C-O Stretch (Symmetric) | 1050 - 1010 | Medium | Strong |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong | Weak |

4 Fluoro 2 Methoxybiphenyl As a Precursor in Complex Chemical Architecture Design

Strategic Application as a Building Block in Multi-Component Systems

4-Fluoro-2-methoxybiphenyl and its immediate derivatives are highly effective building blocks in diversity-oriented synthesis (DOS), a strategy aimed at creating large collections of structurally diverse molecules. This approach is particularly powerful in drug discovery for exploring a wide range of chemical space. The utility of this precursor is most evident in its application in multi-component reactions (MCRs), which are highly efficient one-pot processes where three or more reactants combine to form a complex product. nih.gov

MCRs are advantageous due to their high atom economy and the ability to rapidly generate molecular complexity from simple starting materials. nih.gov The this compound scaffold can be introduced through derivatives like 4-fluoro-2-methoxyaniline (B49241) or 4-fluoro-2-methoxyphenylboronic acid. For instance, aniline (B41778) derivatives are crucial intermediates for synthesizing a variety of fine chemicals, including dyes and agrochemicals. nbinno.com Boronic acid derivatives are frequently employed in Suzuki-Miyaura cross-coupling reactions to create heterobiaryl systems, which are common motifs in biologically active compounds. sigmaaldrich.com

The "fluorous synthesis" strategy sometimes employs a fluorous tag on one of the starting materials in an MCR to simplify the purification process through fluorous solid-phase extraction (F-SPE). nih.gov This technique enhances the efficiency of creating compound libraries for high-throughput screening. researchgate.netumb.edu By using a precursor like this compound, chemists can construct intricate molecular libraries with potential applications in pharmaceuticals and materials science.

Below is a table summarizing the application of related precursors in key synthetic reactions.

| Precursor Compound | Reaction Type | Product Class | Application |

| 4-Fluoro-2-methoxyphenylboronic acid | Suzuki-Miyaura Coupling | Heterobiaryls, Biphenylketones | GSK-3β inhibitors, Antithrombotic drugs, Anti-inflammatory agents sigmaaldrich.com |

| 4-Fluoro-2-methoxyaniline | Acylation, Cyclization | Ortho-substituted phenylureas, Hydroxamic acids | 5-HT3 receptor antagonists, Botulinum neurotoxin inhibitors nbinno.com |

| 4-Fluoro-2-methoxyaniline | Nitration | 4-Fluoro-2-methoxy-5-nitroaniline (B580436) | Key intermediate for pharmaceuticals like Osimertinib google.com |

Design of Novel Molecular Frameworks Incorporating Fluorinated Biphenyl (B1667301) Units

The fluorinated biphenyl unit is a privileged scaffold for designing novel molecular frameworks due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity in biological systems. nih.gov The synthetic strategy for creating new drugs and materials often relies on the use of such pre-functionalized building blocks. nih.gov

The design of these frameworks involves incorporating the this compound core into larger, more complex systems. This can be achieved through various synthetic transformations. For example, the aniline derivative of this biphenyl can serve as a starting point for producing key intermediates used in the synthesis of therapeutic agents. nbinno.comgoogle.com One notable application is in the preparation of the EGFR inhibitor Osimertinib, where 4-fluoro-2-methoxy-5-nitroaniline, derived from 4-fluoro-2-methoxyaniline, is a critical component. google.com

In materials science, fluorinated biphenyls are of interest for creating novel structures such as metal-organic frameworks (MOFs). The introduction of fluorine can lead to materials with unique properties, including dipolar molecular rotors that exhibit remarkable dynamics even at very low temperatures. uochb.cz While not specific to this compound, this research highlights the potential for designing innovative solid-state materials with responsive and dynamic characteristics by incorporating fluorinated organic ligands. uochb.cz The synthesis of such frameworks relies on the predictable reactivity and structural features of building blocks like fluorinated biphenyls.

Exploration of Structure-Reactivity Relationships in Precursor Compounds

The reactivity of this compound and its derivatives is governed by the electronic effects of the fluoro and methoxy (B1213986) substituents on the aromatic rings. The methoxy group (-OCH₃) is an ortho-, para-directing activator, donating electron density to the ring through resonance. Conversely, the fluorine atom (-F) is an ortho-, para-directing deactivator, withdrawing electron density through induction but donating through resonance. The interplay of these effects dictates the regioselectivity of subsequent chemical transformations.

In electrophilic aromatic substitution reactions, such as nitration, the positions on the rings are selectively functionalized. For example, the nitration of 4-fluoro-2-methoxyaniline (a closely related precursor) to produce 4-fluoro-2-methoxy-5-nitroaniline demonstrates this principle. google.com The directing effects of the amine, methoxy, and fluoro groups guide the incoming nitro group to a specific position.

The utility of derivatives in cross-coupling reactions further highlights these structure-reactivity relationships. 4-Fluoro-2-methoxyphenylboronic acid is a reactant in Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds. sigmaaldrich.com The success of this reaction depends on the electronic and steric properties of the boronic acid, which are influenced by the fluoro and methoxy substituents. These groups can affect the rate and efficiency of the catalytic cycle involving the palladium catalyst. The strategic placement of these functional groups is therefore essential for achieving the desired synthetic outcomes in the construction of complex molecules.

Synthetic Utility in Pathways towards Advanced Materials and Chemical Probes

The synthetic pathways originating from this compound provide access to a range of advanced materials and high-value chemical tools. The fluorinated biphenyl core is a component in the development of fluorescent probes, which are indispensable tools in chemical biology for visualizing biological processes. scinito.airaineslab.com While the broader class of fluorophores is built on a variety of core scaffolds, the principles of their synthesis—often involving the condensation and modification of aromatic building blocks—are applicable to derivatives of this compound. raineslab.com

The development of small-molecule fluorophores with specific optical properties often requires custom synthesis, starting from versatile building blocks. raineslab.com The electronic properties of the this compound unit can be fine-tuned through chemical modification to modulate the absorption and emission spectra of a resulting fluorescent probe.

Furthermore, the synthetic utility of this precursor extends to the creation of advanced therapeutic agents. As previously mentioned, it is a key building block in the synthesis of intermediates for Osimertinib, a targeted cancer therapy. google.com This demonstrates the direct application of synthetic pathways involving this compound in producing complex, life-saving pharmaceuticals. The versatility of this precursor makes it a valuable starting material for creating diverse molecular architectures with tailored functions, from probing biological systems to treating diseases.

Q & A

Key Physicochemical Properties Relevant to Experimental Design

Basic Research Question

4-Fluoro-2-methoxybiphenyl combines a biphenyl backbone with fluorine and methoxy substituents, influencing its solubility, stability, and electronic properties. Key properties include:

Methodological Insight : Use computational tools (e.g., Gaussian, Spartan) to model electronic effects. Validate experimentally via differential scanning calorimetry (DSC) and HPLC for purity .

Common Synthetic Routes and Optimization Parameters

Basic Research Question

The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 2-methoxy-4-fluorophenylboronic acid and bromobenzene derivatives. Key parameters:

| Step | Conditions | Yield Optimization |

|---|---|---|

| Coupling Reaction | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Catalyst loading (1–5 mol%) |

| Purification | Column chromatography (SiO₂, hexane:EtOAc) | Solvent gradient optimization |

Data Contradiction : Lower yields (<50%) reported with electron-deficient aryl halides due to fluorine’s deactivating effects. Mitigate using Pd/XPhos systems .

Analytical Validation of Purity and Structure

Basic Research Question

Critical techniques for characterization:

Advanced Tip : Use 2D-NMR (COSY, HSQC) to resolve overlapping aromatic signals .

Addressing Steric and Electronic Challenges in Derivative Synthesis

Advanced Research Question

The methoxy group induces steric hindrance, while fluorine deactivates the ring. Strategies:

| Challenge | Solution | Example Conditions |

|---|---|---|

| Steric Hindrance | Bulkier ligands (XPhos, SPhos) | Pd(OAc)₂/XPhos, toluene, 100°C |

| Electronic Effects | Directed ortho-metalation | LDA, −78°C, THF |

Case Study : Pd-catalyzed C-H activation achieved 72% yield in trifluoromethylation at the 4-position .

Fluorine’s Role in Cross-Coupling Reactivity

Advanced Research Question

Fluorine’s electron-withdrawing nature reduces electron density on the biphenyl system, impacting reactivity:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.